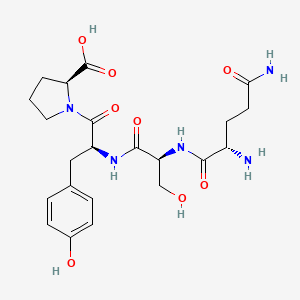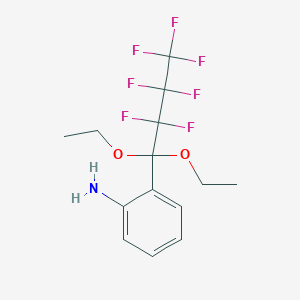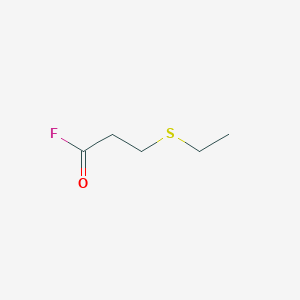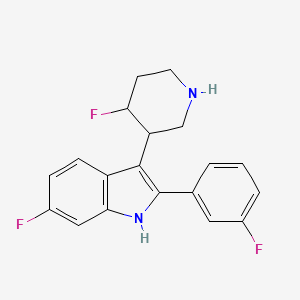
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Piperidine Ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indole derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluorophenyl)-1H-indole: Lacks the piperidine ring and additional fluorine atoms.
3-(4-Fluoropiperidin-3-yl)-1H-indole: Lacks the fluorophenyl group.
6-Fluoro-1H-indole: Lacks both the fluorophenyl and piperidine groups.
Uniqueness
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is unique due to the presence of multiple fluorine atoms and the combination of indole and piperidine rings. This structural complexity can lead to unique biological activities and chemical properties.
Propriétés
Numéro CAS |
244086-88-2 |
|---|---|
Formule moléculaire |
C19H17F3N2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
6-fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole |
InChI |
InChI=1S/C19H17F3N2/c20-12-3-1-2-11(8-12)19-18(15-10-23-7-6-16(15)22)14-5-4-13(21)9-17(14)24-19/h1-5,8-9,15-16,23-24H,6-7,10H2 |
Clé InChI |
CAYIHNQTYFXBFN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1F)C2=C(NC3=C2C=CC(=C3)F)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
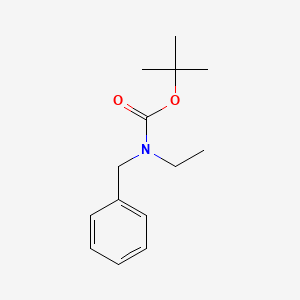
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)

![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
